(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
The compound (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with significant potential in various research fields. Its molecular formula is C21H13BrFN3O3 and it has a molecular weight of 454.2 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, starting with the preparation of the pyrrole and pyrimidinetrione intermediates. The reaction conditions typically include the use of solvents like toluene and ethyl acetate in specific ratios, and the reactions are monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes , altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrole
Uniqueness
What sets (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE apart from similar compounds is its unique combination of bromophenyl , fluorophenyl , and pyrrol groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H13BrFN3O3 |
---|---|
Molecular Weight |
454.2 g/mol |
IUPAC Name |
(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H13BrFN3O3/c22-13-7-9-14(10-8-13)25-11-3-4-15(25)12-16-19(27)24-21(29)26(20(16)28)18-6-2-1-5-17(18)23/h1-12H,(H,24,27,29)/b16-12+ |
InChI Key |
VNRKWQPMBDITBG-FOWTUZBSSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=O)F |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=O)F |
Origin of Product |
United States |
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